5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYHKQDFVPBUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide typically involves the reaction of benzohydrazide with cyanogen bromide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Anticancer Activity
The 1,2,4-oxadiazole moiety has been extensively investigated for its anticancer properties. Several derivatives of 5-phenyl-1,2,4-oxadiazole have shown promising results as potent anticancer agents.
- Mechanism of Action : Many of these compounds induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of 3,5-diarylsubstituted derivatives that act as apoptosis inducers across various cancer cell lines, including human colon adenocarcinoma and breast cancer .
- Case Study : In a study by Maftei et al., a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This indicates a moderate level of activity that could be enhanced through structural modifications.
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Various | 92.4 | Moderate |
| 3-Aryl-5-alkyl derivatives | WiDr (colon) | 4.5 | High |
Anti-inflammatory Properties
Research has also indicated that derivatives of 5-phenyl-1,2,4-oxadiazole possess anti-inflammatory effects.
- Study Findings : A series of derivatives were tested for their anti-inflammatory activity in vivo using carrageenan-induced paw swelling models in rats. Results showed anti-inflammatory effects ranging from 33% to 62%, comparable to the standard drug Indomethacin .
| Compound | Anti-inflammatory Activity (%) |
|---|---|
| Derivative A | 59.5 |
| Derivative B | 61.9 |
| Indomethacin (control) | 64.3 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives is another area of interest. Research has demonstrated their effectiveness against various bacterial strains.
- Broad Spectrum Activity : Some derivatives exhibited significant antibacterial activity against strains like E. coli and Pseudomonas aeruginosa . The introduction of halogen substituents has been noted to enhance this activity.
Agricultural Applications
Compounds based on the oxadiazole structure are also being explored for their use as plant protection agents.
- Herbicidal and Insecticidal Properties : Research indicates that certain oxadiazole derivatives can act as herbicides and insecticides, with commercial applications already authorized for some compounds .
Synthesis and Structural Modifications
The synthesis of 5-phenyl-1,2,4-oxadiazole derivatives often involves cyclodehydration reactions and can be optimized using microwave-assisted techniques for enhanced yield and efficiency .
Mechanism of Action
The mechanism by which 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs of 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide and their distinguishing features:
Physicochemical Properties
- UV Absorption :
- Solubility: Carbohydrazide derivatives generally exhibit moderate aqueous solubility (~1–5 mg/mL), whereas hydroxyl or carbohydrate-substituted analogs (e.g., xylofuranosid derivatives) show enhanced solubility (>10 mg/mL) .
Key Research Findings
- Synthetic Utility: this compound serves as a precursor for hydrazone formation, enabling the synthesis of Schiff bases with antiproliferative activity .
Enzymatic Interactions :
- The carbohydrazide moiety facilitates hydrogen bonding with thymidylate synthase (TS) active sites, making it a scaffold for TS inhibitors in cancer therapy .
Biological Activity
5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its oxadiazole ring, which contributes to its biological activity. The molecular formula is , and it features a phenyl group that enhances its lipophilicity and biological interactions.
1. Antimicrobial Activity
Research has demonstrated that 5-Phenyl-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : A study showed that various oxadiazole derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound displayed better activity against gram-positive bacteria compared to gram-negative strains .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 5-Phenyl-1,2,4-oxadiazole derivative | Moderate to high | Low |
2. Anticancer Activity
The anticancer potential of 5-Phenyl-1,2,4-oxadiazole derivatives has been extensively studied:
- In Vitro Studies : Compounds have shown promising activity against various cancer cell lines. For example, derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil in tests against liver carcinoma cell lines (HUH7) with IC50 values around 10.1 µM .
| Cell Line | IC50 Value (µM) | Comparison to 5-FU (µM) |
|---|---|---|
| HUH7 | 10.1 | Better |
| PANC-1 | 18.78 | Comparable |
The mechanism through which 5-Phenyl-1,2,4-oxadiazole derivatives exert their biological effects involves several pathways:
- Enzyme Inhibition : These compounds have been shown to inhibit carbonic anhydrases (CAs), which are crucial in cancer metabolism. For example, certain derivatives achieved nanomolar inhibition of hCA IX and hCA II .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al., the efficacy of oxadiazole derivatives against Mycobacterium bovis was evaluated. The most active compounds demonstrated significant inhibition in both active and dormant states of the bacteria .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of oxadiazole derivatives revealed that several compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized various cell lines including melanoma and pancreatic cancer cells .
Q & A
Q. What are the standard synthetic protocols for preparing 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves refluxing 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) in ethanol using piperidine as a catalyst. Reaction optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), prolonging reflux time (5–6 hours), and selecting proper recrystallization solvents (e.g., ethanol, dichloromethane) to improve yield and purity . For derivatives, Lawesson’s reagent is employed in cyclization steps to form thiazole or oxadiazole cores .
Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm hydrazide and phenyl group connectivity.
- IR spectroscopy : For identifying carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.
- X-ray crystallography : Resolve molecular geometry and noncovalent interactions (e.g., CH⋯N, CH⋯π) using software like SHELXL .
- Elemental analysis : Validate purity and stoichiometry .
Q. How are in vitro biological assays designed to evaluate the antitumor potential of 5-phenyl-1,2,4-oxadiazole derivatives?
Antitumor activity is assessed using panels of 60 cancer cell lines (e.g., NCI-60). Compounds are tested at 10 μM concentrations, with growth inhibition (GP) calculated after 48 hours. For example, sulfonamide derivatives showed selectivity against renal (786-0, GP 30.81%) and CNS (SNB-75, GP <80%) cancers . Dose-response studies and IC₅₀ determinations are critical for validating hits.
Q. What solvent systems and recrystallization techniques are effective in purifying this compound?
Ethanol and dichloromethane are preferred for recrystallization due to their polarity and compatibility with hydrazide intermediates. Piperidine-catalyzed reactions often yield solids that precipitate upon cooling, which are filtered and washed with cold ethanol . For sulfonamide derivatives, chromatographic purification (e.g., silica gel) may be required .
Q. What are the key considerations in selecting coupling reagents for functionalizing the carbohydrazide moiety?
Reagents must avoid hydrolyzing the oxadiazole ring. Active methylene compounds (e.g., diethylmalonate) are coupled under mild, anhydrous conditions. For sulfonyl chloride intermediates, oxidative chlorination with SOCl₂ or PCl₅ ensures efficient conversion to sulfonamides .
Advanced Research Questions
Q. How do substituent effects influence the reaction pathways and kinetics of this compound derivatives in rearrangement reactions?
Substituents on arylhydrazones dictate reaction mechanisms (specific-acid-catalyzed, uncatalyzed, or general-base-catalyzed). Electron-withdrawing groups (e.g., nitro) favor hydrolysis at low pH (pS⁺ < 3.5), while electron-donating groups (e.g., methyl) enable rearrangement across a broader pH range (pS⁺ 0.1–14.9). Free energy relationships (LFERs) correlate substituent σ values with rate constants .
Q. What role do noncovalent interactions (CH⋯N, CH⋯π) play in the crystal packing and stability of 5-phenyl-1,2,4-oxadiazole derivatives?
CH⋯N interactions (2.5–3.0 Å) stabilize layered structures, while CH⋯π contacts (3.3–3.6 Å) enhance dimensionality. For example, 2-(benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole derivatives form dimers via C–H⋯N bonds, influencing solubility and melting points .
Q. How can SHELX software be utilized in the structural refinement of this compound derivatives from X-ray diffraction data?
SHELXL refines structures using least-squares minimization, handling twinning and high-resolution data. Key steps include:
Q. What strategies are employed to resolve contradictions in biological activity data across different cancer cell lines for 5-phenyl-1,2,4-oxadiazole sulfonamide derivatives?
Discrepancies (e.g., high activity in leukemia vs. low activity in breast cancer) are addressed by:
Q. How does the introduction of electron-withdrawing/donating groups at specific positions alter the reactivity and pharmacological profile of this compound analogs?
Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, accelerating nucleophilic substitutions. Conversely, –OCH₃ groups improve solubility and bioavailability. In sulfonamides, 4-methylpiperidine substituents increase antitumor potency (e.g., GP 9.28% in RFX 393 renal cancer) by enhancing membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
